molecular formula C19H24N2O4S B2851695 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097866-06-1

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2851695
CAS No.: 2097866-06-1
M. Wt: 376.47
InChI Key: DZLRIKJMVUYSQD-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
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Biological Activity

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known by its CAS number 2097866-06-1, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, with a molecular weight of 376.5 g/mol. The structure features a hydroxy-substituted thiophene ring and a methoxyphenyl group, which are believed to contribute to its biological activity.

Property Value
Molecular FormulaC₁₉H₂₄N₂O₄S
Molecular Weight376.5 g/mol
CAS Number2097866-06-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing Suzuki-Miyaura coupling reactions.
  • Introduction of Hydroxy Group : Hydroxylation of a thiophene derivative.
  • Amidation : Reaction with ethylenediamine derivatives to form the final compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The indole core structure can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Recent studies have highlighted various biological activities associated with similar compounds:

  • Anti-HBV Activity : Compounds with similar structures have shown promising anti-hepatitis B virus (HBV) activities. For instance, nucleoside analogs demonstrated IC50 values as low as 120 nM against HBV polymerase .
  • Neuroprotective Effects : Research indicates that derivatives of thiophene exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Anticancer Potential : Some studies have suggested that compounds containing indole and thiophene moieties can inhibit cancer cell proliferation, although specific data on this compound remains limited .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLRIKJMVUYSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.